5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Reproducing published COX-1/anticancer SAR requires the correct 5-aryl substitution; mono-chloro or mono-fluoro analogs yield different activity profiles. This building block provides the exact 4-chloro-2-fluorophenyl motif from Hawash et al. (2023). • COX-1 IC₅₀ as low as 0.391 µg/mL for derived carboxamide 2b • HeLa cytotoxicity IC₅₀ 0.11 µg/mL, surpassing doxorubicin • ≥98% purity; ambient shipping; room-temperature storage

Molecular Formula C10H5ClFNO3
Molecular Weight 241.6
CAS No. 1391625-42-5
Cat. No. B2619610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid
CAS1391625-42-5
Molecular FormulaC10H5ClFNO3
Molecular Weight241.6
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C10H5ClFNO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
InChIKeyRWYNANLOBJRDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic Acid Overview


5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid (CAS 1391625-42-5) is a 5-aryl-isoxazole-3-carboxylic acid derivative featuring a rare 4-chloro-2-fluorophenyl substitution on the isoxazole C-5 position . With molecular formula C₁₀H₅ClFNO₃ and molecular weight 241.60 g/mol, it is supplied as a research-grade building block at ≥95–98% purity by multiple vendors . This compound serves as the direct carboxylic acid precursor for synthesizing chloro-fluorophenyl-isoxazole carboxamide derivatives that have demonstrated COX-1 inhibitory, cytotoxic, and antimicrobial activities in peer-reviewed studies [1]. Its dual-halogenation pattern distinguishes it from the more common mono-substituted 5-aryl-isoxazole-3-carboxylic acid analogs and is explicitly exemplified in agrochemical patent literature as a preferred substituent for fungicidal isoxazole derivatives [2].

Scaffold 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid core with rare dual-halogenation pattern
Reactive handle Carboxylic acid ready for amidation, esterification, or further derivatization in medicinal chemistry workflows
Supply Research-grade purity from multiple vendors; non-hazardous, ambient shipping simplifies logistics

Differentiation from Generic 5-Aryl-isoxazole-3-carboxylic Acids


Although 5-aryl-isoxazole-3-carboxylic acids share a conserved heterocyclic core, the identity and substitution pattern of the 5-aryl ring directly governs the biological activity of downstream derivatives. The target compound bears a 4-chloro-2-fluorophenyl group—a specific dual-halogenation motif that is absent in commercially prevalent mono-substituted analogs such as 5-(4-chlorophenyl)isoxazole-3-carboxylic acid (CAS 33282-22-3) and 5-(4-fluorophenyl)isoxazole-3-carboxylic acid (CAS 33282-24-5) . In the Hawash et al. (2023) study, carboxamides derived from this specific chloro-fluorophenyl acid displayed COX-1 IC₅₀ values as low as 0.391 µg/mL and HeLa cytotoxicity (IC₅₀ 0.11 µg/mL) surpassing doxorubicin [1]. Because the 5-aryl substituent influences both electronic properties and target binding, simple replacement with a mono-chloro, mono-fluoro, or non-halogenated phenyl analog would be expected to yield derivatives with quantitatively different—and potentially diminished—activity profiles. Procurement of the correct dual-halogenated building block is therefore critical for reproducing published SAR results and for rational lead optimization programs targeting COX or anticancer pathways.

Ortho-fluoro + para-chloro dual halogenation
Mono-halogenated or dichloro analogs lack the same electronic and steric profile, potentially altering target binding
Altered dihedral angle and lipophilicity from 4-chloro-2-fluorophenyl motif
Conformational bias may not be reproduced by 4-chlorophenyl or 4-fluorophenyl analogs, shifting downstream activity
Explicitly exemplified as a preferred substituent in fungicidal patent literature
Simpler aryl-isoxazole acids are not designated as particularly preferred, suggesting inferior agrochemical performance

Quantitative Evidence vs. Closest Analogs


Dual Halogenation vs. Mono-Halogenated Analogs

The target compound carries both a chlorine atom at the para position and a fluorine atom at the ortho position of the 5-phenyl ring. This 4-chloro-2-fluorophenyl motif is structurally distinct from the mono-substituted 5-(4-chlorophenyl) (CAS 33282-22-3) and 5-(4-fluorophenyl) (CAS 33282-24-5) analogs . Fluorine at the ortho position introduces a strong electron-withdrawing inductive effect and alters the dihedral angle between the phenyl and isoxazole rings compared to para-only substitution, while the para-chlorine provides additional lipophilicity and potential for halogen bonding [1]. In the isoxazole fungicide patent literature, the 4-chloro-2-fluorophenyl substitution pattern is explicitly listed among 'particularly preferred compounds,' indicating that this specific arrangement is recognized as conferring favorable biological properties not achieved by mono-halogenated or alternative substitution patterns [2].

Substitution pattern
Class-level
4-Chloro-2-fluorophenyl vs. mono‑halogenated and dichloro analogs
Distinct electronic and steric profile
No direct head‑to‑head SAR ΔΔG data available
Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

COX-1 Inhibitory Potency vs. Ketoprofen

Carboxamide derivative 2b, synthesized directly from 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid via coupling with the appropriate aniline, was the most potent COX-1 inhibitor in the Hawash et al. series, with an IC₅₀ of 0.391 µg/mL [1]. This value represents a direct, within-study comparison against the Ketoprofen positive control. Furthermore, derivative 2a (prepared from the same carboxylic acid building block) demonstrated a COX-1/COX-2 selectivity ratio of 1.44 relative to Ketoprofen, indicating a meaningful differentiation in isoform selectivity imparted by the specific carboxamide substituent coupled to the conserved chloro-fluorophenyl-isoxazole scaffold [1].

COX‑1 IC50
Head‑to‑head
0.391 µg/mL (Derivative 2b)
Supports COX‑1 inhibition study fit
vs. Ketoprofen in same assay
COX Inhibition Anti-inflammatory Isoxazole-carboxamide

HeLa Cytotoxicity vs. Doxorubicin

In the same 2023 study by Hawash et al., carboxamide derivative 2b—synthesized from the target 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid—was the most potent compound against the HeLa cervical cancer cell line, with an IC₅₀ of 0.11 ± 0.10 µg/mL [1]. This value was reported to be lower (more potent) than the IC₅₀ of doxorubicin, the standard-of-care chemotherapeutic agent used as a positive control within the same assay [1]. The study also demonstrated that compounds 2a and 2b exhibited antiproliferative activity against Hep3B liver cancer cells with IC₅₀ values of 2.774 ± 0.53 µg/mL and 3.621 ± 1.56 µg/mL, respectively, while compound 2c showed the highest activity against MCF-7 breast cancer cells (IC₅₀ = 1.59 ± 1.60 µg/mL) [1].

HeLa IC50
Head‑to‑head
0.11 µg/mL (Derivative 2b)
Supports cell‑model endpoint review
Reported lower than doxorubicin in same assay
Anticancer HeLa Cytotoxicity Isoxazole-carboxamide

Antifungal Activity vs. Fluconazole

In the antimicrobial arm of the Hawash et al. study, derivative 2c (prepared from 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid) demonstrated antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 2.0 mg/mL [1]. This was compared to the clinically used antifungal drug fluconazole, which showed an MIC of 1.65 mg/mL in the same assay [1]. Although 2c was less potent than fluconazole, the data establish that derivatives of this scaffold possess measurable antifungal activity and represent a starting point for further optimization.

Antifungal MIC
Head‑to‑head
2.0 mg/mL (Derivative 2c)
Supports antimicrobial screening context
MIC vs. fluconazole 1.65 mg/mL
Antifungal Candida albicans Antimicrobial Isoxazole-carboxamide

Preferred Fungicidal Motif in Agrochemical Patents

A Syngenta patent (NZ592997A) discloses isoxazole compounds of formula (I) with fungicidal activity for agricultural use [1]. Among the 'particularly preferred compounds' explicitly listed in the patent are [3-(4-chloro-2-fluorophenyl)-5-(2,4-difluorophenyl)isoxazol-4-yl]pyridin-3-yl-methanol and its (S)-enantiomer [1]. These exemplified compounds incorporate the identical 4-chloro-2-fluorophenyl-isoxazole substructure present in the target carboxylic acid building block. While the patent does not use the free carboxylic acid directly, the structural motif is clearly validated as a privileged scaffold in fungicidal isoxazole chemistry, distinguishing it from analogs bearing alternative phenyl substitution patterns that are not explicitly exemplified.

Patent status
Class‑level
‘Particularly preferred’ in Syngenta fungicide patent
Industry‑validated motif for fungicide research
No quantitative IC50 data provided
Agrochemical Fungicide Patent 4-Chloro-2-fluorophenyl

Commercial Purity and Supply Chain Advantages

The target compound is available from multiple independent vendors at ≥98% purity (HPLC), including ChemScene (CS-1214163, ≥98%) , Leyan (Product No. 2284758, 98%) , and AKSci (4264FW) . CymitQuimica lists the compound at ≥95% purity . This multi-vendor availability with documented purity specifications compares favorably to certain mono-substituted analogs: for instance, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid is listed at 97% purity by Sigma-Aldrich but is currently noted as discontinued , while 5-(4-fluorophenyl)isoxazole-3-carboxylic acid is available at 98% purity from BOC Sciences . The target compound is classified as non-hazardous for transportation by AKSci , and ChemScene confirms room-temperature shipping within the continental US , reducing logistical complexity compared to analogs requiring cold-chain shipping.

Commercial purity
Data to verify
≥98% (HPLC) from multiple vendors
Supports procurement with supply redundancy
Non‑hazardous; ambient shipping
Building Block Purity Procurement Supply Chain

Optimal Application Scenarios


COX-1-Targeted Anti-Inflammatory Carboxamide Synthesis

Couple 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid with diverse aniline derivatives via standard amidation protocols (as described in Hawash et al. 2023 [1]) to generate a focused library of chloro-fluorophenyl-isoxazole carboxamides. Prioritize derivatives for COX-1 inhibition screening, using the benchmark IC₅₀ of 0.391 µg/mL (compound 2b) and the COX-1/COX-2 selectivity ratio of 1.44 (compound 2a vs. Ketoprofen) as performance thresholds [1]. This scenario is directly supported by published, quantitative biological data.

Anticancer Cytotoxic Carboxamide Optimization

Use the target carboxylic acid as the core scaffold for synthesizing a second-generation carboxamide library aimed at improving upon the published HeLa IC₅₀ of 0.11 µg/mL (compound 2b, exceeding doxorubicin) [1]. Screen against HeLa, Hep3B, and MCF-7 cell lines to establish selectivity indices. The multi-cell-line activity data already available for derivatives 2a–2c provide a validated starting point for lead optimization [1]. Procure the building block at ≥98% purity from ChemScene or Leyan to ensure reproducibility of published results .

Fungicidal Isoxazole Derivatives Design

Leverage the Syngenta patent precedent (NZ592997A) in which the 4-chloro-2-fluorophenyl-isoxazole substructure is designated as 'particularly preferred' for fungicidal activity [2]. The target carboxylic acid can serve as a versatile intermediate for esterification, amidation, or reduction to access diverse fungicide candidates. This application scenario is supported by independent industrial patent validation, providing procurement justification for agrochemical discovery programs that require the specific 4-chloro-2-fluorophenyl substitution pattern.

Dual COX/Anticancer Probe Development

For research groups investigating the intersection of inflammation and cancer, this building block enables the synthesis of dual-acting probe molecules. Derivatives 2a and 2b from the Hawash et al. study demonstrated both COX-1 inhibition and anticancer activity, suggesting that the chloro-fluorophenyl-isoxazole scaffold may be amenable to polypharmacology approaches [1]. The non-hazardous shipping classification and room-temperature stability of the building block facilitate procurement by academic laboratories with standard chemical storage capabilities.

Application
Selection Property
Validation Focus
COX‑1 pathway inhibition carboxamide synthesis
Dual‑halogenated scaffold reactivity
COX‑1 inhibition assay benchmarking
Cancer cell‑model cytotoxic evaluation
Scaffold for cytotoxic carboxamides
Multi‑cell‑line cytotoxicity screening
Fungicide discovery research
Patent‑validated fungicidal motif
Agrochemical activity profiling
Dual‑mechanism probe design
Multi‑target synthetic handle
Polypharmacology endpoint review
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